ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate, also known as EFV, is a synthetic compound that has been widely studied for its potential medical applications. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the reduction of inflammation. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has also been shown to have antioxidant properties and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it is a synthetic compound that can be easily produced and purified. Another advantage is that ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been extensively studied and its properties are well understood. One limitation of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it may have off-target effects that could complicate data interpretation.
Future Directions
There are several directions for future research on ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate and its potential side effects.
Synthesis Methods
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of ethyl 4-bromobutyrate with 2-furoic acid, which produces ethyl 4-(2-furoyl)butyrate. This intermediate is then reacted with N-tert-butoxycarbonyl-L-valine and piperazine to produce ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate.
Scientific Research Applications
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and HIV/AIDS. In cancer research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to reduce the accumulation of amyloid beta peptides, which are believed to contribute to the development of the disease. In HIV/AIDS research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the replication of the virus and reduce viral load in infected individuals.
properties
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)-3-methylbutanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-4-24-17(23)20-9-7-19(8-10-20)16(22)14(12(2)3)18-15(21)13-6-5-11-25-13/h5-6,11-12,14H,4,7-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMKILYMYGFFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C(C)C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.